![molecular formula C9H7NO5 B13676885 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid](/img/structure/B13676885.png)
2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid is a heterocyclic compound that features a fused furan and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a pyrrole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions: 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydride donors.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the furan or pyrrole rings .
Scientific Research Applications
2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic Acid Phenylamide: This compound shares a similar pyrrole ring structure and is used in the synthesis of bioactive molecules.
4H-Thieno[3,2-b]pyrrole-5-carbohydrazides: These compounds have a thieno-pyrrole ring system and are studied for their potential pharmaceutical applications.
Uniqueness: 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid is unique due to its fused furan-pyrrole ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H7NO5 |
|---|---|
Molecular Weight |
209.16 g/mol |
IUPAC Name |
2-methoxycarbonyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C9H7NO5/c1-14-9(13)7-2-4-6(15-7)3-5(10-4)8(11)12/h2-3,10H,1H3,(H,11,12) |
InChI Key |
DXWZDLHIMHGZFR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=C(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate](/img/structure/B13676816.png)

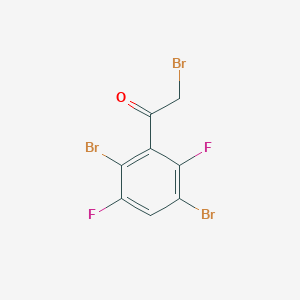
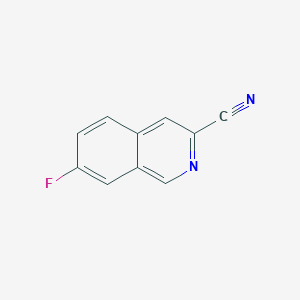

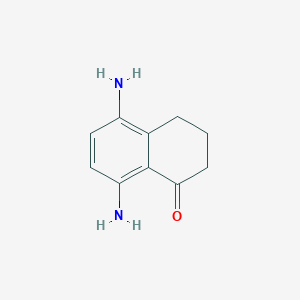
![2-Chloro-1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676843.png)
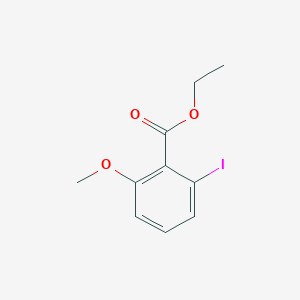
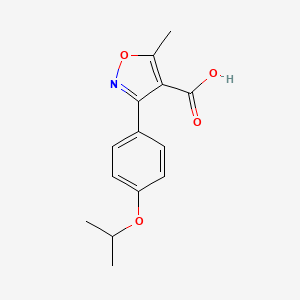
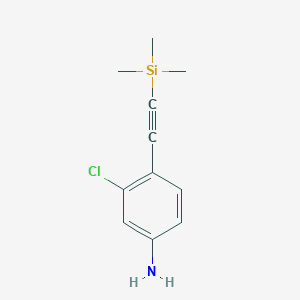
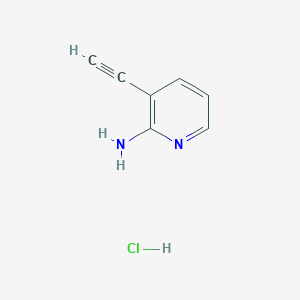
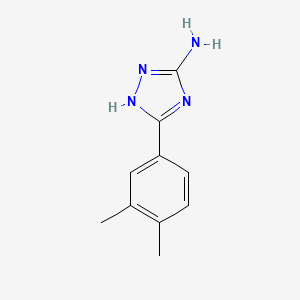
![6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13676877.png)
![7-Chlorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13676879.png)
